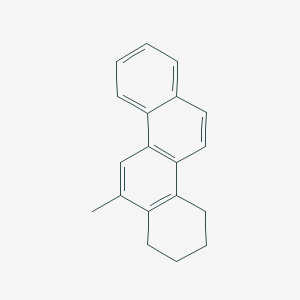

12-Methyl-1,2,3,4-tetrahydrochrysene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

12-Methyl-1,2,3,4-tetrahydrochrysene is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydrochrysene core with a methyl group attached at the 12th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tetrahydrochrysene core, followed by methylation at the 12th position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

12-Methyl-1,2,3,4-tetrahydrochrysene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

12-Methyl-1,2,3,4-tetrahydrochrysene has diverse applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. This can include binding to receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydrochrysene: Lacks the methyl group at the 12th position, which can influence its chemical and biological properties.

12-Methylchrysene: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.

1,2,3,4,4a,5,6,14b-Octahydropicene: Another polycyclic aromatic hydrocarbon with different structural features.

Uniqueness

12-Methyl-1,2,3,4-tetrahydrochrysene is unique due to its specific methylation pattern and tetrahydrochrysene core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Biological Activity

12-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This compound is of particular interest in various fields, including medicinal chemistry and environmental science, due to its interactions with biological systems and its implications in health and disease.

Chemical Structure and Properties

The chemical formula for this compound is C15H14, characterized by a tetrahydrochrysene core with a methyl group at the 12th position. Its structure influences its reactivity and biological interactions. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Binding to Receptors : The compound may bind to hormone receptors or other protein targets, influencing cellular signaling pathways.

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic processes.

- Cellular Signaling : The compound may affect pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Specifically, it has demonstrated potent effects against breast cancer cell lines such as MCF-7 .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.0 | MCF-7 |

| Reference Compound A | 10.0 | MCF-7 |

| Reference Compound B | 8.0 | MCF-7 |

The table above summarizes the cytotoxic effects of this compound compared to reference compounds.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various cancer-related protein targets. The results suggest that it forms stable hydrogen bonds with key residues in target proteins involved in tumor growth and survival .

Study on Breast Cancer

A study evaluated the anticancer potential of synthesized derivatives of tetrahydrochrysene against breast cancer cell lines. The findings indicated that modifications at specific positions could enhance the cytotoxicity of the parent compound. The study employed a combination of in vitro assays and molecular docking to establish structure-activity relationships (SAR) for these compounds .

Environmental Impact Assessment

Given its classification as a PAH, research has also focused on the environmental implications of this compound. Studies have assessed its persistence in the environment and potential bioaccumulation in aquatic organisms. These studies are crucial for understanding the ecological risks associated with exposure to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 12-Methyl-1,2,3,4-tetrahydrochrysene, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of chrysene derivatives or alkylation of tetrahydrochrysene precursors. For example, analogs like 3,3,7-trimethyl-1,2,3,4-tetrahydrochrysene are synthesized via Pd/C-catalyzed hydrogenation under controlled pressure (30–50 psi) . Purification can be enhanced using column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Monitoring reaction intermediates via TLC or HPLC ensures stepwise optimization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H/13C NMR are essential for molecular formula and connectivity validation. For stereochemical resolution, NOESY or X-ray crystallography is recommended. Comparative analysis with structurally characterized analogs (e.g., 1,2,3,4-tetramethylchrysene) helps assign methyl group positions .

Q. How can researchers detect and quantify this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-high-resolution MS (LC-HRMS) are standard. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Calibration curves with deuterated internal standards (e.g., tetrachloroethane-d2) improve quantification accuracy .

Advanced Research Questions

Q. How do methylation patterns influence the biological activity of this compound?

- Methodological Answer : Methylation alters lipophilicity and steric hindrance, impacting receptor binding. For instance, 5-methoxy-tetrahydroisoquinoline derivatives show enhanced neuroprotective activity compared to non-substituted analogs . Structure-activity relationship (SAR) studies using methylated analogs (e.g., 3,3,7-trimethyl derivatives) and in vitro assays (e.g., enzyme inhibition) can identify critical substituents .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or metabolite interference. Use standardized protocols (e.g., OECD guidelines) and metabolomic profiling (LC-HRMS) to identify active metabolites. Comparative studies with structurally defined compounds, such as N-methyltetrahydroisoquinoline (a neurotoxin precursor), can clarify mechanisms .

Q. How can quantum chemical modeling predict the thermodynamic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and compute Gibbs free energy. Quantitative structure-property relationship (QSPR) models trained on chrysene derivatives (e.g., 1,2,3,4-tetramethylchrysene) predict properties like logP and solubility .

Q. What experimental approaches elucidate the oxidative stability of this compound?

- Methodological Answer : Accelerated oxidation studies under controlled O2 exposure (40–60°C) with HPLC monitoring track degradation products. Compare with chrysene derivatives (e.g., chryseno[3,4-b]oxirene triols) to identify vulnerable positions. Electron paramagnetic resonance (EPR) detects radical intermediates .

Q. How can metabolic pathways of this compound be mapped in mammalian systems?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylated derivatives) via LC-HRMS/MS. Phase II conjugates (e.g., glucuronides) require β-glucuronidase treatment for confirmation. Cross-reference with databases (e.g., HMDB) for pathway annotation .

Properties

IUPAC Name |

12-methyl-1,2,3,4-tetrahydrochrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULYHPJDPMJNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.